![molecular formula C34H36BrOP B3144238 (5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl)triphenylphosphonium bromide CAS No. 54757-44-7](/img/structure/B3144238.png)
(5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl)triphenylphosphonium bromide
Overview
Description
“(5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C34H36BrOP . It has an average mass of 571.527 Da and a monoisotopic mass of 570.168701 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a complex arrangement of carbon ©, hydrogen (H), bromine (Br), oxygen (O), and phosphorus (P) atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Antitumor Compounds
- This compound has been studied as part of a new class of antitumor compounds. A particular focus has been on its derivatives in the vinblastine-type alkaloids, showing promise in cancer research (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).
Synthesis of Fluorinated Retinoic Acids
- It's used in the synthesis of fluorinated retinoic acids and their analogues, particularly in the study of aromatic 4-fluoro and 6-fluoro analogues. These compounds have shown potential in causing regression of chemically induced skin papillomas in mice (Lovey & Pawson, 1981).
Preparation of Bis-aryl-α, β-unsaturated Ketone Derivatives
- It has been involved in the synthesis of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives. These compounds have shown significant potential in various chemical and pharmacological applications due to their unique properties (Khalid et al., 2020).
Synthesis of Retinoic Acid Metabolites
- This compound has been used in the synthesis of major metabolites of retinoic acid and 13-cis-retinoic acid. These metabolites are significant in the study of vitamin A and its derivatives in biological systems (Aig, Focella, Parrish, Rosenberger, Scott, & Zenchoff, 1987).
Preparation of π-Conjugated Polymer into Silica Composites
- It has been used in the synthesis of composite materials, specifically in the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica and poly(3-hexylthiophene)/silica composites (Kubo et al., 2005).
Halogen-carrier in Bromination of Organic Compounds
- It has been modified for use as a halogen-carrier in the bromination of organic compounds, demonstrating its versatility in chemical synthesis (Hassanein, Akelah, Selim, & El Hamshary, 1989).
Safety and Hazards
properties
IUPAC Name |
[(2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienyl]-triphenylphosphanium;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36OP.BrH/c1-26(21-22-33-27(2)25-34(35-5)29(4)28(33)3)23-24-36(30-15-9-6-10-16-30,31-17-11-7-12-18-31)32-19-13-8-14-20-32;/h6-23,25H,24H2,1-5H3;1H/q+1;/p-1/b22-21+,26-23+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRPZJVZGIMWFA-IUYYLYFZSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)C)OC.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C)C)C)OC.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36BrOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl)triphenylphosphonium bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.